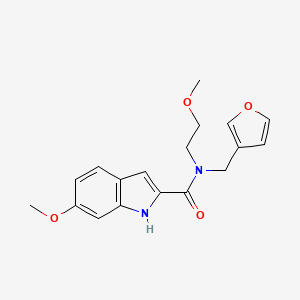
N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. It has been of great interest to researchers due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Anticancer Agent Development
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, closely related to the queried compound, have been synthesized and studied for their potential as anticancer agents, specifically targeting the epidemal growth factor receptor (EGFR). These compounds showed promising anticancer activities against various cancer cell lines, including human lung adenocarcinoma and colorectal cancer, with relatively low toxicity against normal cells. This highlights the potential of similar compounds, like N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide, in anticancer research (Lan et al., 2017).
Novel Synthesis Methods
Research into novel synthesis methods for related compounds has been conducted. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported, demonstrating a mild and efficient approach towards diverse product formation, including C-C and C-C/C-N bond formations (Zheng, Zhang, & Cui, 2014).
Antiprotozoal Applications
Studies have also explored the antiprotozoal potential of related compounds. For example, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which include furan components, have shown strong DNA affinities and effective in vitro and in vivo activity against protozoal infections (Ismail et al., 2004).
Exploration of Furan Derivatives
Furan derivatives, which are a key component of the queried compound, have been extensively studied. For instance, new furan derivatives isolated from a mangrove-derived endophytic fungus have been identified, showcasing the diverse chemical nature and potential biological applications of furan-containing compounds (Chen et al., 2017).
Polymer Industry Applications
In the polymer industry, furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, which are structurally related to the queried compound, have been developed as sustainable alternatives to traditional polyamides. These have potential applications as high-performance materials with commercial interest (Jiang et al., 2015).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-8-6-20(11-13-5-7-24-12-13)18(21)17-9-14-3-4-15(23-2)10-16(14)19-17/h3-5,7,9-10,12,19H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUELWRIFIHFZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)
![Ethyl 2-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonylamino}acetate](/img/structure/B2826202.png)
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2826203.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2826205.png)
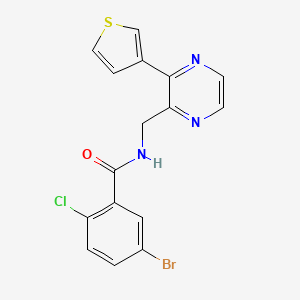
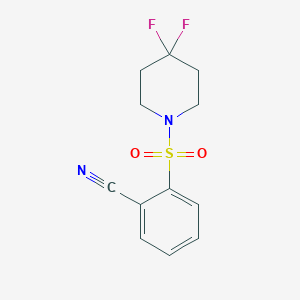
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2826209.png)
![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)
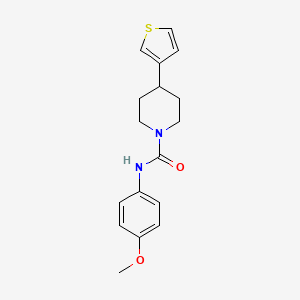
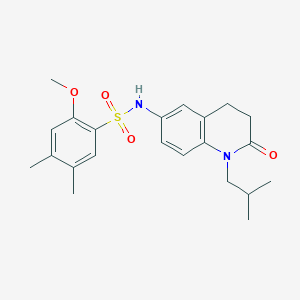
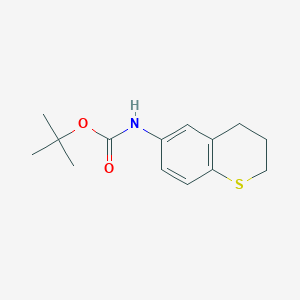
![6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826220.png)
![3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2826222.png)